Setd2-IN-1 trifluoroacetate (Setd2-IN-1 tfa), also referred to as EZM0414 trifluoroacetate, is a selective inhibitor of the human histone methyltransferase SETD2. This compound has garnered attention for its potential applications in cancer therapy due to its ability to modulate gene expression by inhibiting histone methylation processes. SETD2 plays a critical role in various cellular functions, including DNA repair and transcription regulation, making its inhibition a significant area of interest in therapeutic development.
Setd2-IN-1 tfa is classified as a small molecule inhibitor. It has been developed through medicinal chemistry efforts aimed at targeting the specific enzymatic activity of SETD2. The compound is known for its potent inhibitory effects, with an IC50 value of approximately 18 nM in biochemical assays and 34 nM in cellular assays, indicating high specificity and efficacy against the target enzyme .
The synthesis of Setd2-IN-1 tfa involves several key steps typically associated with organic synthesis techniques. While specific synthetic pathways may vary, the general approach includes:
Setd2-IN-1 tfa features a complex molecular structure characterized by multiple rings and functional groups that are essential for its interaction with the SETD2 enzyme. The molecular formula is represented as C₁₈H₁₈F₃N₃O₄S, indicating the presence of fluorine atoms which contribute to its pharmacological properties.
The three-dimensional conformation of Setd2-IN-1 tfa allows for optimal interaction with the active site of SETD2, facilitating its inhibitory action .
Setd2-IN-1 tfa primarily functions through competitive inhibition of the SETD2 enzyme. The mechanism involves:
The mechanism of action for Setd2-IN-1 tfa involves several biochemical processes:
Setd2-IN-1 tfa has several important applications in scientific research:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4